Methyl 3,5-diformylindolizine-1-carboxylate
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Overview
Description
Methyl 3,5-diformylindolizine-1-carboxylate is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.20 g/mol . It is known for its application as a precolumn-labeling reagent for amino acids in high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) . This compound is similar to o-phthaldialdehyde but is three times more sensitive .
Preparation Methods
The synthesis of Methyl 3,5-diformylindolizine-1-carboxylate typically involves the reaction of indolizine derivatives with formylating agents under controlled conditions . The exact synthetic route and reaction conditions can vary, but common methods include the use of formylating reagents such as Vilsmeier-Haack reagent or formic acid derivatives .
Chemical Reactions Analysis
Methyl 3,5-diformylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,5-diformylindolizine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,5-diformylindolizine-1-carboxylate primarily involves its ability to form stable complexes with amino acids and other analytes . The formyl groups react with primary amines to form Schiff bases, which can be detected and quantified using HPLC or HPCE . This reaction enhances the sensitivity and specificity of the detection method, making it a powerful tool in analytical chemistry .
Comparison with Similar Compounds
Methyl 3,5-diformylindolizine-1-carboxylate is unique due to its high sensitivity as a labeling reagent. Similar compounds include:
o-Phthaldialdehyde: A commonly used labeling reagent for amino acids, but less sensitive compared to this compound.
Fluorescein: Another labeling reagent used in various analytical techniques, but with different chemical properties and applications.
Ninhydrin: Used for detecting amino acids and proteins, but operates through a different mechanism.
These comparisons highlight the unique properties of this compound, particularly its enhanced sensitivity and specificity in analytical applications .
Properties
IUPAC Name |
methyl 3,5-diformylindolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)10-5-9(7-15)13-8(6-14)3-2-4-11(10)13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXGFIJSNOFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394050 |
Source
|
Record name | Methyl 3,5-diformylindolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163556-04-5 |
Source
|
Record name | Methyl 3,5-diformylindolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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